REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:17]2[CH:21]=[N:20][N:19]=[N:18]2)=[C:6]([CH:16]=1)[CH2:7][NH:8][C:9](=[O:15])OC(C)(C)C.Cl.[OH-].[Na+].[F:25][C:26]1[CH:31]=[CH:30][C:29]([C@@H:32]([OH:43])[C:33]([N:35]2[C@H:39](C(O)=O)[CH2:38][CH:37]=[N:36]2)=[O:34])=[CH:28][CH:27]=1.CN1CCOCC1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F>C(#N)C.CCOC(C)=O.CC(OC)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:17]2[CH:21]=[N:20][N:19]=[N:18]2)=[C:6]([CH:16]=1)[CH2:7][NH:8][C:9]([C@H:39]1[N:35]([C:33](=[O:34])[C@@H:32]([C:29]2[CH:30]=[CH:31][C:26]([F:25])=[CH:27][CH:28]=2)[OH:43])[N:36]=[CH:37][CH2:38]1)=[O:15] |f:2.3,6.7|
|
Name
|
tert-butyl 5-chloro-2-(1H-tetrazol-1-yl)benzylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(CNC(OC(C)(C)C)=O)C1)N1N=NN=C1
|
Name
|
|
Quantity
|
37.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(5S)-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
|
Quantity
|
7.53 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[C@H](C(=O)N1N=CC[C@H]1C(=O)O)O
|
Name
|
|
Quantity
|
4.66 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To the aqueous phase and under ice-cooling
|
Type
|
WASH
|
Details
|
The organic phase was then washed with water (100 mL)
|
Type
|
ADDITION
|
Details
|
To the EtOAc solution (220 mL) containing the crude (5-chloro-2-(1H-tetrazol-1-yl)phenyl)methanamine
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature over night
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
WASH
|
Details
|
washed with TBME (100 mL)
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CNC(=O)[C@@H]2CC=NN2C([C@H](O)C2=CC=C(C=C2)F)=O)C1)N1N=NN=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.65 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |